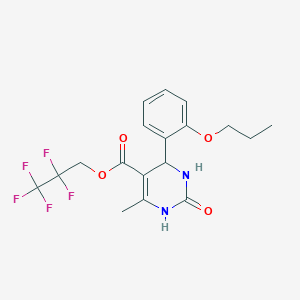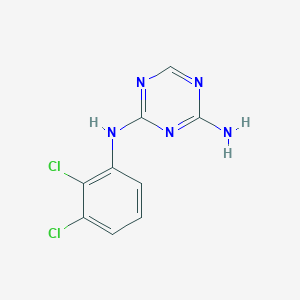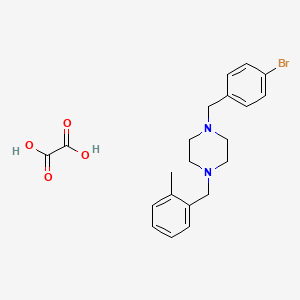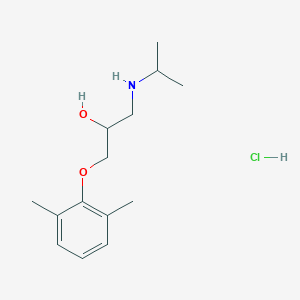
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide, commonly known as CNPBS, is a chemical compound that has gained significant attention in the field of scientific research. CNPBS is a sulfonamide-based compound that has been synthesized through a series of chemical reactions. This compound has been found to possess several unique properties that make it a promising candidate for various research applications. In
作用机制
The mechanism of action of CNPBS is not fully understood. However, it has been proposed that CNPBS binds with cysteine residues in proteins, which leads to the inhibition of protein function. This inhibition of protein function is thought to be responsible for the anti-tumor properties of CNPBS.
Biochemical and Physiological Effects:
CNPBS has been found to have several biochemical and physiological effects. CNPBS has been found to inhibit the growth of cancer cells in vitro. CNPBS has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, CNPBS has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
CNPBS has several advantages for lab experiments. CNPBS is a fluorescent probe that can be used for the detection of cysteine in biological samples. Additionally, CNPBS has been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs. However, there are also limitations to the use of CNPBS in lab experiments. CNPBS has a relatively short half-life, which makes it difficult to use in vivo. Additionally, the mechanism of action of CNPBS is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research of CNPBS. One future direction is the development of CNPBS-based fluorescent probes for the detection of cysteine in biological samples. Another future direction is the development of CNPBS-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of CNPBS and its effects on biological systems.
Conclusion:
In conclusion, CNPBS is a sulfonamide-based compound that has several unique properties that make it a promising candidate for various research applications. CNPBS has been found to possess anti-tumor properties and can be used as a fluorescent probe for the detection of cysteine in biological samples. However, there are also limitations to the use of CNPBS in lab experiments, and further research is needed to fully understand its mechanism of action and effects on biological systems.
合成方法
The synthesis of CNPBS involves a series of chemical reactions. The first step involves the reaction of 2-nitro-1-propene with sodium sulfite to form 2-nitro-1-propenesulfonic acid. This acid is then reacted with propylamine to form N-propyl-2-nitro-1-propenesulfonamide. In the final step, the N-propyl-2-nitro-1-propenesulfonamide is reacted with acrylonitrile to form CNPBS.
科学研究应用
CNPBS has been found to have several applications in scientific research. One of the most promising applications of CNPBS is its use as a fluorescent probe for the detection of cysteine. CNPBS has been found to selectively bind with cysteine, which makes it a valuable tool for the detection of cysteine in biological samples. CNPBS has also been found to possess anti-tumor properties, which makes it a potential candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)